![molecular formula C22H25ClN6O4S B606911 N-{2-[(5-chloro-2-{[2-methoxy-4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}methanesulfonamide CAS No. 1191911-27-9](/img/structure/B606911.png)
N-{2-[(5-chloro-2-{[2-methoxy-4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}methanesulfonamide
説明
This compound belongs to the class of organic compounds known as phenylmorpholines . These are aromatic compounds containing a morpholine ring and a benzene ring linked to each other through a CC or a CN bond . It has been identified in human blood, but it is not a naturally occurring metabolite and is only found in those individuals exposed to this compound or its derivatives .
Molecular Structure Analysis
The molecular structure of this compound includes a morpholine ring and a benzene ring linked to each other through a CC or a CN bond . The compound also contains a pyrimidine ring, which is a six-membered ring with two nitrogen atoms and four carbon atoms .Physical And Chemical Properties Analysis
The compound has a molecular weight of 468.936 and a chemical formula of C23H25ClN6O3 . Other physical and chemical properties are not detailed in the available literature.科学的研究の応用
Neuroscience Research
CZC-54252 is primarily studied in the context of neurodegenerative diseases , particularly Parkinson’s disease (PD). It inhibits LRRK2, which is implicated in the pathogenesis of PD . The compound has shown neuroprotective activity in models of neurodegenerative diseases by decreasing neuronal injury .
Parkinson’s Disease Therapeutics
In PD research, CZC-54252 has been used to explore the therapeutic potential of LRRK2 inhibition. It attenuates neuronal injury induced by the PD-related LRRK2-G2019S mutant activity in primary human neurons, suggesting its potential for drug development .
Kinase Inhibition Studies
As a kinase inhibitor, CZC-54252 serves as a tool in biochemical assays to understand kinase activity. It has been used to study the selectivity and potency of kinase inhibition, which is crucial for developing targeted therapies .
Cell Signaling Pathways
CZC-54252 aids in the study of cell signaling pathways regulated by LRRK2, such as growth factor signaling, PI3K/Akt/mTOR, MAPKs, and JAK/STAT signaling pathways. These are vital for understanding cellular responses to various stimuli .
Chemoproteomics
The compound has been utilized in chemoproteomics to design potent LRRK2-selective lead compounds. This approach helps in identifying the interaction of proteins with potential drugs, which is essential for precision medicine .
Neuroprotection Mechanism Elucidation
Research involving CZC-54252 has contributed to elucidating the mechanisms of neuroprotection. It helps in understanding how neuronal cells can be protected from damage or death in the context of diseases like PD .
Drug Discovery and Development
CZC-54252 is used in the early stages of drug discovery to identify and optimize new therapeutic agents. Its role in attenuating PD-related toxicity in neurons highlights its importance in the pipeline of drug development .
Molecular Biology Research
In molecular biology, CZC-54252 can be used to study the effect of LRRK2 inhibition on various cellular processes, including gene expression, protein synthesis, and molecular interactions within cells .
特性
IUPAC Name |
N-[2-[[5-chloro-2-(2-methoxy-4-morpholin-4-ylanilino)pyrimidin-4-yl]amino]phenyl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25ClN6O4S/c1-32-20-13-15(29-9-11-33-12-10-29)7-8-19(20)26-22-24-14-16(23)21(27-22)25-17-5-3-4-6-18(17)28-34(2,30)31/h3-8,13-14,28H,9-12H2,1-2H3,(H2,24,25,26,27) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CLGWUCNXOBLWFM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)N2CCOCC2)NC3=NC=C(C(=N3)NC4=CC=CC=C4NS(=O)(=O)C)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25ClN6O4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501110376 | |
| Record name | N-[2-[[5-Chloro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501110376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
505.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(5-chloro-2-{[2-methoxy-4-(morpholin-4-yl)phenyl]amino}pyrimidin-4-yl)amino]phenyl}methanesulfonamide | |
CAS RN |
1191911-27-9 | |
| Record name | N-[2-[[5-Chloro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1191911-27-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[2-[[5-Chloro-2-[[2-methoxy-4-(4-morpholinyl)phenyl]amino]-4-pyrimidinyl]amino]phenyl]methanesulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501110376 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What makes CZC-54252 a promising lead compound for antimalarial drug development?
A1: CZC-54252 exhibits nanomolar inhibitory activity against five Plasmodium falciparum kinases: PfARK1, PfARK3, PfNEK3, PfPK9, and PfPKB. [] These kinases play crucial roles in parasite survival and proliferation, making them attractive targets for antimalarial drug development. Additionally, structure-activity relationship (SAR) studies identified key structural features within CZC-54252 that contribute to its potency and selectivity against these kinases. [] This knowledge provides a foundation for further optimization efforts to develop more potent and selective antimalarial drugs.
Q2: The research paper mentions SAR trends for CZC-54252 analogs. Can you elaborate on how modifying specific parts of the molecule affects its activity against the target kinases?
A2: The research systematically explored modifications at three key regions of the CZC-54252 scaffold. [] These modifications led to the identification of substituents that could enhance potency and selectivity for individual kinases. For example, certain substitutions at a specific region might significantly improve inhibition of PfARK1 while having a minimal effect on PfPK9. This detailed SAR analysis provides valuable insights for designing analogs with improved potency and selectivity profiles against specific P. falciparum kinases.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





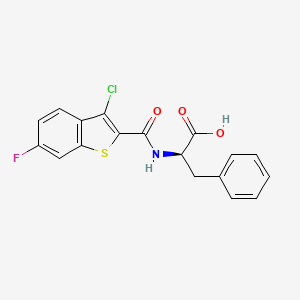
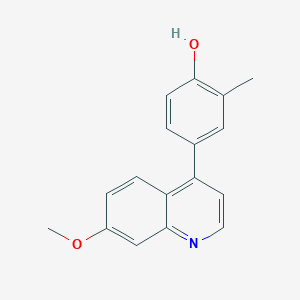
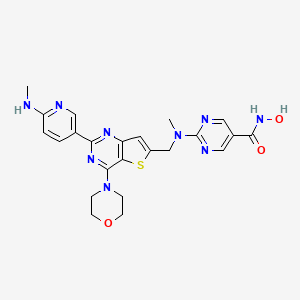


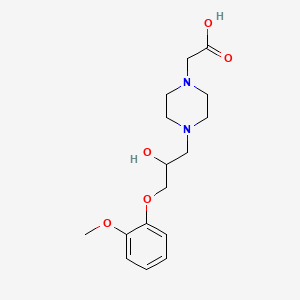
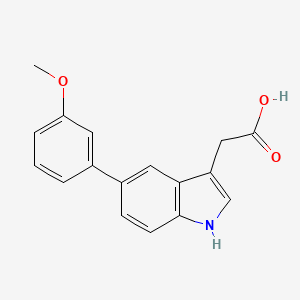
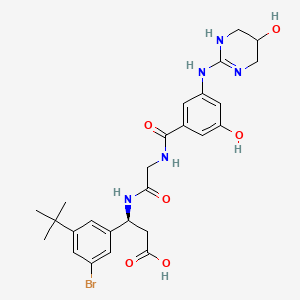
![2-[(2-Tetradecoxyphenyl)carbamoyl]benzoic acid](/img/structure/B606850.png)